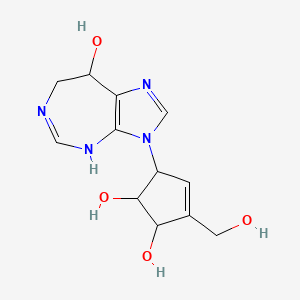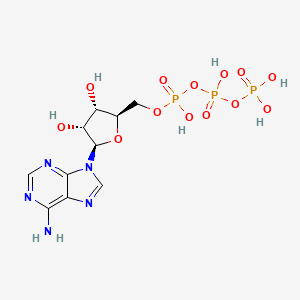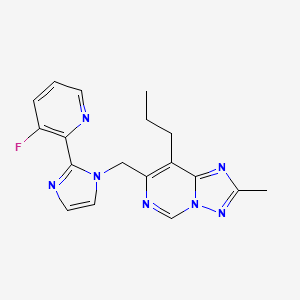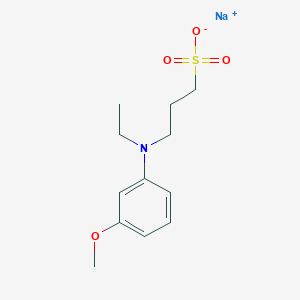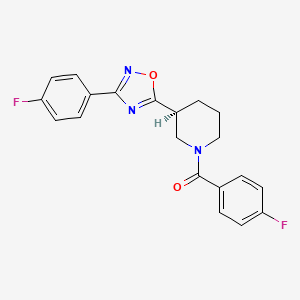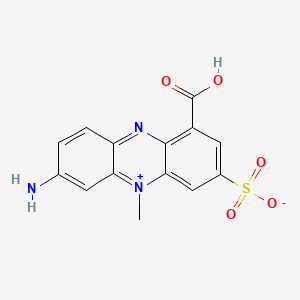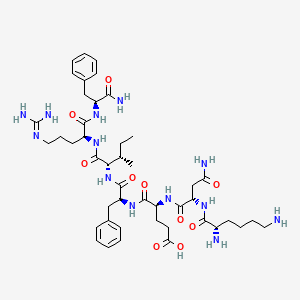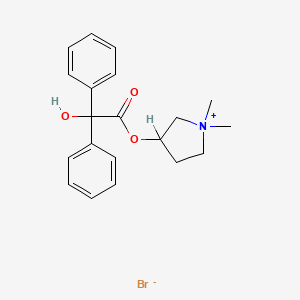
Benzopyrronium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzopyrronium bromide is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Chemical Reactions
Benzopyrronium bromide and related molecules like benzyl bromides are commonly used in organic synthesis. They often serve as electrophiles in nucleophilic substitution reactions and can be activated for radical reactions through a single-electron-transfer (SET) process. This activation allows for unconventional transformations under mild organocatalytic conditions, such as α-carbon benzylation of ketones and aldehydes via photoredox catalysis (Li et al., 2016).
2. Analytical Chemistry Applications
In analytical chemistry, benzopyrronium bromide derivatives are used as reagents. For example, boron-doped diamond electrodes have been utilized for the voltammetric determination of benzophenone-3 in the presence of cetyltrimethylammonium bromide, illustrating the role of bromide-based compounds in electroanalytical methods (Zavázalová et al., 2016).
3. Polymerization Processes
In polymer science, benzopyrronium bromide derivatives are used in atom transfer radical polymerization (ATRP) processes. A bifunctional initiator based on benzal bromide, for example, is used for the bulk ATRP of styrene and acrylonitrile, demonstrating its utility in the synthesis of copolymers (Al‐harthi et al., 2007).
4. Environmental Applications
In environmental science, the interaction of benzopyrronium bromide derivatives with other chemicals during processes like water chlorination is studied. For instance, the kinetics of chlorination of benzophenone-3 in the presence of bromide and ammonia highlights the environmental implications and behavior of these compounds (Abdallah et al., 2015).
5. Biomedical Research
In biomedical research, compounds like benzyl bromide are used for selective labeling in protein analysis. A study focused on the fluorescent labeling of selenomethionine residues in proteins using a derivative of benzyl bromide, illustrating its application in biochemistry and molecular biology (Lang et al., 2006).
Eigenschaften
CAS-Nummer |
13696-15-6 |
|---|---|
Produktname |
Benzopyrronium Bromide |
Molekularformel |
C20H24BrNO3 |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C20H24NO3.BrH/c1-21(2)14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18,23H,13-15H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GXDDWKSWODZCSV-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] |
Kanonische SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzopyrronium bromide; Benzopyrronii bromidum |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



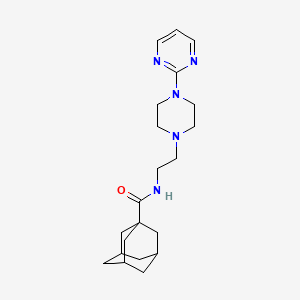
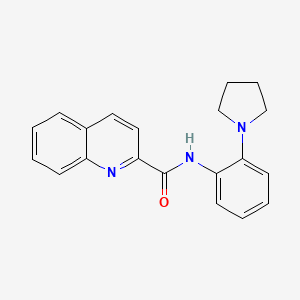
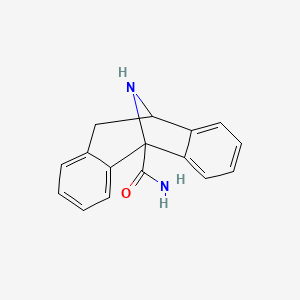
![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
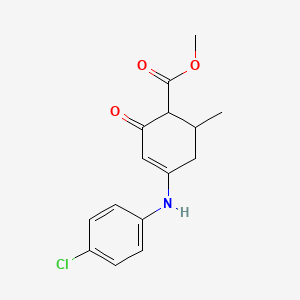
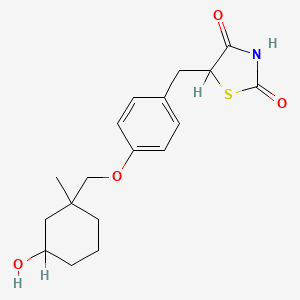
![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)
